molecular formula C18H17ClFNOS B1614309 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-31-0

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1614309
CAS No.: 898763-31-0
M. Wt: 349.9 g/mol
InChI Key: BNLRCZGMUSMTKT-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898782-85-9) is a halogenated benzophenone derivative with the molecular formula C₁₈H₁₇ClFNOS and a molecular weight of 349.85 g/mol . The compound features a benzophenone core substituted with chlorine at the 4-position, fluorine at the 3-position, and a thiomorpholinomethyl group at the 3'-position. This high-purity chemical is primarily utilized in pharmaceutical research and development, particularly in drug discovery and quality control, due to its structural complexity and tailored substituents .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRCZGMUSMTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643377
Record name (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-31-0
Record name (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. The thiomorpholinomethyl group may facilitate binding to biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives with thiomorpholinomethyl or analogous groups are widely studied for their electronic, steric, and bioactive properties. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, molecular features, and applications.

Table 1: Structural and Functional Comparison of Thiomorpholinomethyl Benzophenone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone Cl (4), F (3), thiomorpholinomethyl (3') C₁₈H₁₇ClFNOS 349.85 Pharmaceutical R&D, high-purity standards
4-Chloro-2-fluoro-3'-thiomorpholinomethyl benzophenone Cl (4), F (2), thiomorpholinomethyl (3') C₁₈H₁₇ClFNOS 349.85 Structural analog with altered reactivity
4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone Br (4), F (3), thiomorpholinomethyl (3') C₁₈H₁₇BrFNOS ~394.30 Enhanced lipophilicity (Br vs. Cl)
3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone Cl (3), F (4), 4-methylpiperazinomethyl (3') C₁₉H₂₀ClFN₂O ~366.89 Improved solubility (piperazine group)
4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone Cl (4), F (3), 4-methylpiperazinomethyl (3') C₁₉H₂₀ClFN₂O ~366.89 Potential CNS drug candidates

Key Findings from Comparative Analysis

Substituent Position and Reactivity: The position of halogens (Cl, F) significantly impacts electronic properties. For example, 4-chloro-3-fluoro substitution (as in the parent compound) creates a strong electron-withdrawing effect, enhancing stability in polar environments compared to 4-chloro-2-fluoro analogs . Thiomorpholinomethyl at the 3'-position introduces sulfur-based nucleophilicity, which may facilitate interactions with biological targets like enzymes or receptors .

Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions compared to non-fluorinated analogs .

Functional Group Variations: Replacing thiomorpholinomethyl with 4-methylpiperazinomethyl (e.g., C₁₉H₂₀ClFN₂O derivatives) introduces basic nitrogen atoms, improving solubility in acidic media and expanding pharmacokinetic applications . Thiomorpholine’s sulfur atom may confer redox activity or metal-binding capacity, distinguishing it from oxygen-containing morpholine analogs .

Applications: The parent compound’s high purity and ISO certification make it ideal for rigorous pharmaceutical quality control . Derivatives with piperazinomethyl groups are explored for central nervous system (CNS) drugs due to enhanced blood-brain barrier penetration .

Biological Activity

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone (CAS Number: 898763-31-0) is a synthetic compound characterized by its unique molecular structure, which includes a benzophenone core with chloro, fluoro, and thiomorpholinomethyl substituents. This compound has garnered interest in the scientific community due to its potential biological activities , particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClFNOSC_{18}H_{17}ClFNOS, with a molecular weight of approximately 349.85 g/mol. The compound exhibits notable chemical properties, such as:

PropertyValue
Molecular Weight349.85 g/mol
Density1.297 g/cm³
Boiling Point489.1 °C
Flash Point249.6 °C
LogP4.196

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. Preliminary studies demonstrate that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent cytotoxicity .

The biological activity of this compound can be attributed to its ability to form covalent bonds with specific molecular targets within cells. The presence of chloro and fluoro groups enhances its reactivity, while the thiomorpholinomethyl group may facilitate binding to biological macromolecules, influencing various biochemical pathways .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Significant inhibitory effects on tumor growth in vivo models, alongside mechanisms involving apoptosis induction and cell cycle arrest.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone
Reactant of Route 2
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4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone

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